molecular formula C3H8BrN5 B1655266 [2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide CAS No. 33841-59-7

[2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide

Cat. No.: B1655266
CAS No.: 33841-59-7
M. Wt: 194.03
InChI Key: CYEQQKUGVAXAIJ-UHFFFAOYSA-N
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Description

[2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide: is a chemical compound that contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom

Mechanism of Action

Target of Action

Tetrazole derivatives are known to interact with various biological targets due to their structural similarity to carboxylic acids .

Mode of Action

Tetrazole derivatives are known to form covalent bonds with transferase enzymes, leading to the formation of activated species . These activated species can then undergo various transformations, potentially altering the function of the target .

Biochemical Pathways

It’s known that tetrazolic acids can form β-glucuronides, a common metabolic fate for aliphatic carboxylic acids . Both tetrazole tautomers may serve as substrates for N-glucuronidation .

Result of Action

Some tetrazole derivatives have shown significant cytotoxic effects , suggesting potential applications in cancer therapy.

Action Environment

The action, efficacy, and stability of [2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature . Furthermore, the compound’s action and efficacy could be influenced by the physiological environment, including pH, the presence of other molecules, and specific conditions within the target cells.

Biochemical Analysis

Molecular Mechanism

Tetrazoles are known to interact with various biomolecules due to their high nitrogen content .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of [2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide in laboratory settings. It is known that the compound is stable at room temperature .

Metabolic Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide typically involves the reaction of ethylamine with tetrazole derivatives under specific conditions. One common method is the cyclization reaction of ethylamine with azides, which forms the tetrazole ring. The reaction conditions include the use of a strong acid catalyst and maintaining a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process may also include purification steps to remove impurities and ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The tetrazole ring can be oxidized to form different derivatives.

  • Reduction: : Reduction reactions can be used to modify the tetrazole ring.

  • Substitution: : Substitution reactions can introduce different functional groups to the tetrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions often involve the use of solvents, temperature control, and specific catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions can include oxidized tetrazole derivatives, reduced tetrazole derivatives, and substituted tetrazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, [2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology

In biological research, this compound is used to study the effects of tetrazole derivatives on biological systems. It can be used as a tool to investigate enzyme inhibition, receptor binding, and other biological processes.

Medicine

In medicine, this compound has potential applications in the development of new drugs. Its derivatives can be explored for their therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

Industry

In industry, this compound is used in the production of various chemicals and materials. It can be employed in the synthesis of polymers, coatings, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to [2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide include:

  • 2-(1H-Tetrazol-5-yl)pyridine

  • 2-(1H-Tetrazol-5-yl)benzoic acid

  • 2-(1H-Tetrazol-5-yl)phenylamine

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and functional groups, which can lead to unique chemical and biological properties

Properties

IUPAC Name

2-(2H-tetrazol-5-yl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5.BrH/c4-2-1-3-5-7-8-6-3;/h1-2,4H2,(H,5,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEQQKUGVAXAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C1=NNN=N1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33841-59-7
Record name 2H-Tetrazole-5-ethanamine, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33841-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide
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[2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide
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[2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide
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[2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide
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[2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide
Reactant of Route 6
[2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide

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